molecular formula C8H10O B162173 4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene CAS No. 138711-28-1

4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene

Cat. No.: B162173
CAS No.: 138711-28-1
M. Wt: 122.16 g/mol
InChI Key: URDUJUZQSWLGLH-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is an organic compound with a unique bicyclic structure. It is a colorless liquid with a pungent odor and is classified as a cyclopentene derivative. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- typically involves cyclization reactions of cyclopentene derivatives. One common method includes the reaction of cyclopentadiene with isopropylidene derivatives under specific conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is used as a building block for synthesizing more complex molecules.

Biology

The compound’s reactivity makes it useful in biological studies, particularly in the synthesis of biologically active molecules. It can be used to create analogs of natural products for studying biological pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry

Industrially, 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is used as an intermediate in the production of various chemicals. Its applications include the manufacture of polymers, resins, and other materials with specialized properties .

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- include other bicyclic compounds such as:

Uniqueness

What sets 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- apart is its specific substitution pattern and the presence of the isopropylidene group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

138711-28-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C8H10O/c1-5(2)6-3-4-7-8(6)9-7/h3-4,7-8H,1-2H3

InChI Key

URDUJUZQSWLGLH-UHFFFAOYSA-N

SMILES

CC(=C1C=CC2C1O2)C

Canonical SMILES

CC(=C1C=CC2C1O2)C

Synonyms

6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-

Origin of Product

United States

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